2-(3-Isobutoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

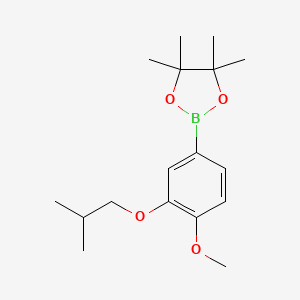

2-(3-Isobutoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester featuring a phenyl ring substituted with an isobutoxy group (-OCH(CH₂CH₃)₂) at the meta position and a methoxy group (-OCH₃) at the para position. The dioxaborolane moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a widely utilized scaffold in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity . This compound’s dual alkoxy substituents confer unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry.

Properties

Molecular Formula |

C17H27BO4 |

|---|---|

Molecular Weight |

306.2 g/mol |

IUPAC Name |

2-[4-methoxy-3-(2-methylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C17H27BO4/c1-12(2)11-20-15-10-13(8-9-14(15)19-7)18-21-16(3,4)17(5,6)22-18/h8-10,12H,11H2,1-7H3 |

InChI Key |

DZMWKSQXMUQTIX-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)OCC(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of substituted aromatic boronate esters such as 2-(3-Isobutoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the borylation of aromatic precursors bearing amino or halide substituents. The most common approaches include:

- Copper-catalyzed or palladium-catalyzed borylation of aryl halides or aryl amines

- Direct borylation of aryl amines via diazotization followed by substitution with bis(pinacolato)diboron

- Use of bis(pinacolato)diboron (B2pin2) as the boron source under radical or catalytic conditions

These methods generally yield the boronate ester with high regioselectivity and good functional group tolerance.

Preparation via Radical Borylation of Aromatic Amines

A key method described in patent US9035084B2 involves the radical borylation of aromatic amines using bis(pinacolato)diboron and an alkyl nitrite initiator in acetonitrile solvent at room temperature. This approach is adaptable to various substituted anilines and yields the corresponding aryl boronate esters after purification.

| Reagent | Amount | Role |

|---|---|---|

| Bis(pinacolato)diboron (B2pin2) | 1.0 mmol (254 mg) | Boron source |

| Aromatic amine (e.g., 3-isobutoxy-4-methoxyaniline) | 1.0 mmol (calculated) | Substrate |

| Benzoyl peroxide | 0.02 mmol (5 mg) | Radical initiator |

| tert-Butyl nitrite | 1.5 mmol (154 mg) | Radical initiator |

| Acetonitrile | 3 mL | Solvent |

- The reagents are combined in a 25 mL tube-type reactor.

- The mixture is stirred at room temperature for approximately 4 hours.

- After reaction completion, the solvent is removed under reduced pressure.

- The crude product is purified by column chromatography using petroleum ether or petroleum ether/ethyl acetate mixtures as eluents.

- This method tolerates electron-donating groups such as methoxy and alkoxy substituents.

- The reaction proceeds efficiently at ambient temperature, minimizing decomposition.

- Purification by silica gel chromatography yields analytically pure boronate esters.

This method is directly applicable to the preparation of this compound by selecting the corresponding substituted aniline as the starting material.

Preparation via Pinacol Boronate Formation from Boronic Acids

Another approach involves the synthesis of the pinacol boronate ester by esterification of the corresponding boronic acid with pinacol .

- The corresponding boronic acid (e.g., 3-isobutoxy-4-methoxyphenylboronic acid) is dissolved in dry dichloromethane.

- Pinacol is added in slight excess (1.05 equiv).

- Anhydrous magnesium sulfate is added to remove water formed during esterification.

- The mixture is stirred at room temperature under inert atmosphere for 16 hours.

- The reaction mixture is filtered to remove drying agents and concentrated.

- The crude product is purified by recrystallization or chromatography.

This method is well-established for preparing stable pinacol boronate esters with high purity.

Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Radical borylation of aromatic amines | Substituted aniline (e.g., 3-isobutoxy-4-methoxyaniline) | Bis(pinacolato)diboron, benzoyl peroxide, tert-butyl nitrite, acetonitrile, rt, 4 h | Mild conditions, good functional group tolerance | Requires amine precursor, radical initiators |

| Esterification of boronic acid | Corresponding boronic acid | Pinacol, dichloromethane, MgSO4, rt, 16 h | Straightforward, high purity | Requires boronic acid intermediate |

| Catalytic borylation of alkynes | Terminal alkyne | B2pin2, Au/TiO2 catalyst, toluene, 80 °C, 24 h | High selectivity, catalytic | Specific to alkynes, not aromatic amines |

Analytical Characterization

The synthesized this compound is typically characterized by:

- [^1H NMR and ^13C NMR spectroscopy](pplx://action/followup) : Signals corresponding to aromatic protons, methoxy and isobutoxy substituents, and the pinacol methyl groups (singlet near 1.3 ppm for 12H).

- Mass spectrometry (HRMS or DART-MS) for molecular weight confirmation.

- Purity assessment via column chromatography and melting point determination.

Chemical Reactions Analysis

Types of Reactions

2-(3-Isobutoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura reactions.

Major Products

Oxidation: Phenols, quinones

Reduction: Alcohols, alkanes

Substitution: Biaryl compounds

Scientific Research Applications

2-(3-Isobutoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Medicine: Intermediate in the synthesis of drug candidates and therapeutic agents.

Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(3-Isobutoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the substrates used.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural analogs and their properties:

*Molecular weight inferred from structurally similar compounds .

Key Observations:

- Electronic Activation : Methoxy groups are electron-donating, activating the boronate for electrophilic substitution. The para-methoxy group in 2-(4-Methoxyphenyl)-... enhances reactivity relative to the target’s dual-substituted system .

- Chlorinated Analogs : Chlorine substituents (e.g., 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-...) increase electrophilicity but reduce solubility, as seen in lower yields (26% for chloro-methyl derivatives vs. 83% for methoxybenzyl analogs ).

Stability and Reactivity

- Steric Hindrance : The isobutoxy group in the target compound may reduce coupling efficiency compared to less bulky analogs like 2-(4-Methoxyphenyl)-... .

- Solubility : Lipophilic isobutoxy enhances organic solvent solubility, whereas polar methoxy groups improve aqueous miscibility in simpler analogs .

Spectroscopic Characterization

- ¹H NMR : The target’s isobutoxy group is expected to show split signals for -OCH₂- and -CH(CH₃)₂ between 1.0–1.5 ppm (methyl) and 3.8–4.0 ppm (methoxy/isobutoxy). In contrast, 2-(4-Methoxyphenyl)-... displays a sharp singlet for para-OCH₃ at 3.82 ppm .

- Mass Spectrometry : The target’s molecular ion peak (M+H⁺) is anticipated near m/z 341, similar to 340.22 for 2-(3-Methoxy-4-(o-tolyloxy)phenyl)-... .

Biological Activity

2-(3-Isobutoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound notable for its unique structural features and potential biological activities. This compound has attracted attention due to its possible applications in medicinal chemistry and its interactions with various biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C17H27BO4, with a molecular weight of approximately 306.2 g/mol. The structure includes a dioxaborolane ring which contributes to its chemical reactivity and biological activity. The presence of isobutoxy and methoxy substituents on the aromatic ring enhances the compound's lipophilicity and potential for bioactivity.

Research indicates that compounds similar to this compound may interact with various kinase pathways in cells. For instance, inhibitors targeting mixed lineage kinase 3 (MLK3) have shown promise in treating neurodegenerative diseases such as Parkinson's Disease and HIV-associated neurocognitive disorders (HAND). These inhibitors can modulate inflammatory responses and neuronal survival by inhibiting pathways that lead to cell death .

Biological Activity

The biological activity of this compound can be summarized as follows:

1. Neuroprotective Effects

- Inhibition of MLK3 has been linked to neuroprotective effects in vitro and in vivo. Studies have demonstrated that similar compounds can inhibit LPS-induced TNFα release in microglial cells and reduce cytokine release in human monocytes .

2. Anti-inflammatory Properties

- Compounds within the same class have shown efficacy in reducing inflammation through the inhibition of signaling pathways involved in cytokine production. This suggests that this compound may exhibit similar anti-inflammatory properties.

3. Kinase Inhibition

- The compound's ability to inhibit key kinases involved in various signaling pathways could lead to therapeutic applications in cancer and neurodegenerative diseases. Kinase inhibitors are crucial for modulating cellular functions related to growth and apoptosis .

Case Studies

Several studies have investigated the biological activities of structurally related compounds:

Comparative Analysis with Related Compounds

A comparison with other dioxaborolane derivatives highlights the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(1-benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Contains thiophene ring | Potential anti-cancer activity |

| 2-(3-chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Chlorine substituent | Cytotoxic effects on cancer cells |

| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Different alkoxy group | Varying anti-inflammatory properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.